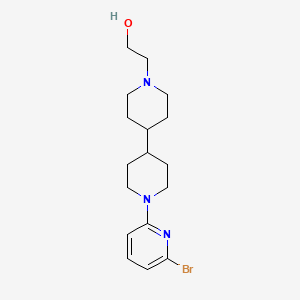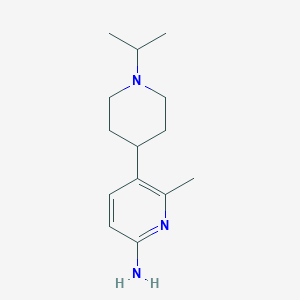
6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution Reactions: The propan-2-yl group is introduced to the piperidine ring via alkylation reactions using reagents like isopropyl bromide.
Pyridine Ring Formation: The pyridine ring is constructed through condensation reactions involving suitable precursors such as 2-aminopyridine.
Final Assembly: The final compound is obtained by coupling the piperidine and pyridine intermediates under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and the use of advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares a similar pyridine and piperidine structure but with different substituents.
2-(Pyridin-2-yl)pyrimidine Derivatives: Contains a pyridine ring but differs in the presence of a pyrimidine moiety.
Uniqueness
6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
6-methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-10(2)17-8-6-12(7-9-17)13-4-5-14(15)16-11(13)3/h4-5,10,12H,6-9H2,1-3H3,(H2,15,16) |
InChIキー |
PWGSSGLJQFBHMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N)C2CCN(CC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



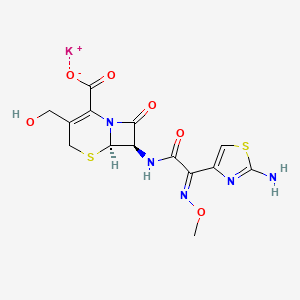

![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

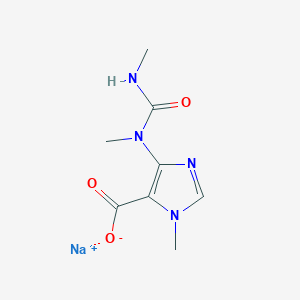


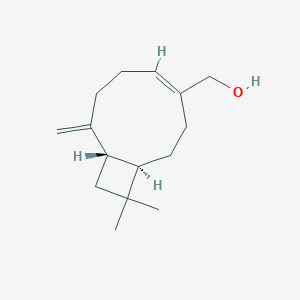
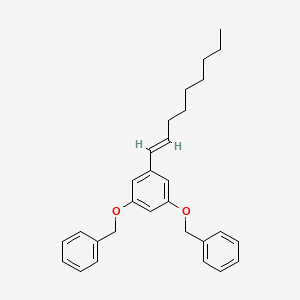
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
